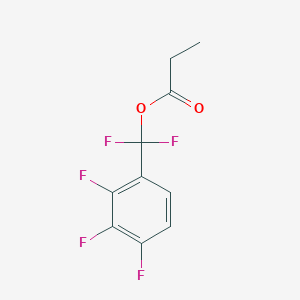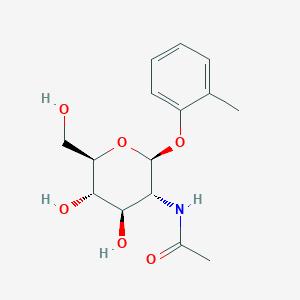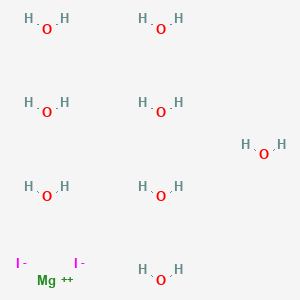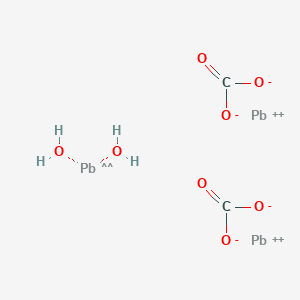
Lead(ii)carbonate basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white, toxic solid that occurs naturally as the mineral cerussite . Lead(II) carbonate is insoluble in water but soluble in acids and alkalis. It has a molar mass of 267.21 g/mol and decomposes at 315°C .
Preparation Methods
Lead(II) carbonate can be synthesized through several methods:
Laboratory Synthesis: One common method involves passing carbon dioxide into a cold dilute solution of lead(II) acetate. .
Industrial Production: Industrially, lead(II) carbonate is produced by reacting a soluble lead salt (e.g., lead chloride) with a carbonate (e.g., sodium carbonate) in an aqueous solution.
Chemical Reactions Analysis
Lead(II) carbonate undergoes various chemical reactions:
- When heated, lead(II) carbonate decomposes to lead(II) oxide and carbon dioxide:
Decomposition: PbCO3→PbO+CO2
It reacts with acids to form lead salts and carbon dioxide. For example, with hydrochloric acid:Reaction with Acids: PbCO3+2HCl→PbCl2+CO2+H2O
Reaction with Alkalis: Lead(II) carbonate reacts with alkalis to form lead hydroxide and carbonate ions.
Scientific Research Applications
Lead(II) carbonate has several applications in scientific research and industry:
Polymerization Catalysts: It is used as a catalyst in the polymerization of formaldehyde to poly(oxymethylene).
Curing Agent: It serves as a curing agent for silicon resins and heat-resistant lubricants.
Lead-Acid Batteries: It is used in the production of lead-acid storage batteries.
Electrophotography: Lead(II) carbonate is used in electrophotography.
Heat Stabilizers: It acts as a heat stabilizer for polyvinyl chloride polymers.
Mechanism of Action
The mechanism by which lead(II) carbonate exerts its effects involves its interaction with other chemical species:
Comparison with Similar Compounds
Lead(II) carbonate can be compared with other lead carbonates and similar compounds:
White Lead: A basic lead carbonate with the formula 2PbCO₃·Pb(OH)₂.
Shannonite: PbCO₃·PbO.
Plumbonacrite: 3PbCO₃·Pb(OH)₂·PbO.
Abellaite: NaPb₂(OH)(CO₃)₂.
Leadhillite: 2PbCO₃·PbSO₄·Pb(OH)₂.
Lead(II) carbonate is unique due to its specific structure and properties, which make it suitable for various industrial and research applications.
Properties
Molecular Formula |
C2H4O8Pb3 |
|---|---|
Molecular Weight |
7.8e+02 g/mol |
InChI |
InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;;2*+2/p-4 |
InChI Key |
FBJGSVBRXQIEHF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Pb].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
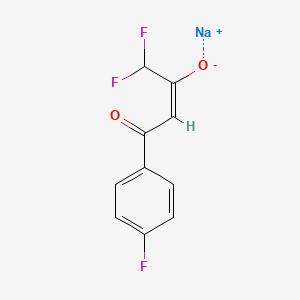
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
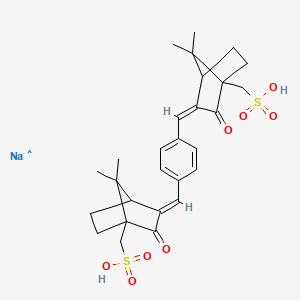
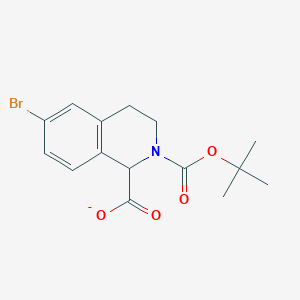

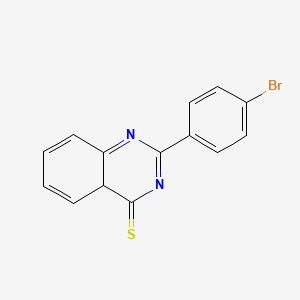
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

